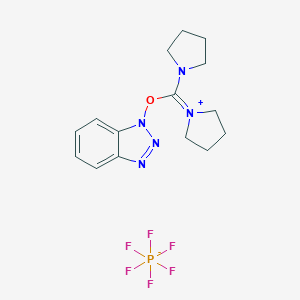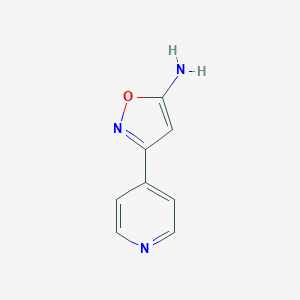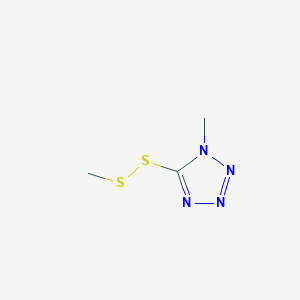
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate
Overview
Description
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate is an organic compound known for its unique structure and properties It is characterized by the presence of benzoyl and hydroxyphenoxy groups attached to a propyl acrylate backbone
Preparation Methods
The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-benzoyl-3-hydroxyphenol: This intermediate can be synthesized by the reaction of 4-hydroxybenzophenone with appropriate reagents.
Formation of 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol: The intermediate is then reacted with 1,3-dibromopropane to form the desired bisphenol compound.
Acrylation: The final step involves the acrylation of the bisphenol compound using acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoyl groups can be reduced to benzyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers with unique properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate has several scientific research applications:
Materials Science: It is used in the synthesis of advanced polymers and copolymers with specific mechanical and thermal properties.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industry: The compound is used in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate depends on its specific application. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form polymers. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate can be compared with similar compounds such as:
1,3-Bis(4-hydroxyphenoxy)-2-propyl acrylate: Lacks the benzoyl groups, resulting in different chemical reactivity and properties.
1,3-Bis(4-benzoylphenoxy)-2-propyl acrylate: Lacks the hydroxy groups, affecting its ability to participate in hydrogen bonding and other interactions.
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior.
The uniqueness of this compound lies in its combination of benzoyl, hydroxyphenoxy, and acrylate functionalities, which confer specific chemical and physical properties.
Properties
IUPAC Name |
1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVIDCCKLYDABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545737 | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103637-50-9 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103637-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)



